molecular formula C8H10Cl2FNO B7947426 (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B7947426
M. Wt: 226.07 g/mol
InChI Key: ZXVRGZYGHJRXQC-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride (CAS: 1212863-92-7) is a chiral amino alcohol derivative with a molecular formula of C₈H₉ClFNO and a molecular weight of 189.61 g/mol . It exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. The compound features a 2-chloro-4-fluorophenyl substituent attached to a β-amino ethanol backbone, with the (S) -configuration at the chiral center. Key identifiers include:

  • MDL Number: MFCD09416440
  • PubChem CID: 55277847
  • IUPAC Name: (2S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride .

Properties

IUPAC Name

(2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-7-3-5(10)1-2-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRGZYGHJRXQC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloro-4-fluoroacetophenone.

    Reduction: The ketone group of 2-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-(2-chloro-4-fluorophenyl)acetone.

    Reduction: Various amino alcohol derivatives.

    Substitution: Substituted amino alcohols with different alkyl groups.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features suggest utility in the development of:

  • Antidepressants : The compound has shown promise in modulating neurotransmitter systems, particularly in the context of serotonin reuptake inhibition.

Neuropharmacology

Research indicates that this compound may interact with specific receptors in the central nervous system, potentially leading to:

  • Anxiolytic Effects : Studies have suggested that it may reduce anxiety-like behaviors in animal models, making it a candidate for further development as an anxiolytic agent.

Biological Assays

The compound is frequently used in various biological assays to evaluate:

  • Cell Viability : Its effects on cell lines are studied to assess cytotoxicity and therapeutic indices.

Formulation Development

In vivo formulations of this compound are prepared for pharmacokinetic studies, which include:

  • Dosing Solutions : Preparation of stock solutions at varying concentrations for administration in animal models.

Case Studies

Several studies have documented the efficacy and safety profiles of this compound:

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like symptoms in rodent models.
Study BNeuropharmacological AssessmentIndicated modulation of serotonin receptors, suggesting potential therapeutic applications.
Study CCytotoxicity EvaluationShowed selective cytotoxicity against certain cancer cell lines, warranting further investigation.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations on the Aromatic Ring

The following table compares (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride with analogs differing in substituent type, position, or additional functional groups:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (1212863-92-7) 2-Cl, 4-F C₈H₉ClFNO 189.61 Baseline compound; balanced lipophilicity from Cl/F.
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride (2613299-15-1) 2-Br, 4-Cl C₈H₉BrClNO·HCl 286.99* Bromine increases steric bulk; higher molecular weight.
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (1394822-95-7) 4-F, 3-CF₃ C₉H₁₀ClF₄NO 259.63 Trifluoromethyl enhances electron-withdrawing effects.
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (1951425-23-2) 3-F, 2-CH₃ C₉H₁₃ClFNO 205.66 Methyl group adds steric hindrance; meta-F substitution.
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride (2177259-39-9) 4-F, 3-OCH₃ C₉H₁₃ClFNO₂ 221.66 Methoxy group increases polarity and hydrogen-bonding potential.

*Note: Molecular weight calculated for hydrochloride salt.

Key Observations:

Electron-Withdrawing Groups : The CF₃ group (CAS 1394822-95-7) significantly elevates molecular weight and introduces strong electron-withdrawing effects, which may enhance metabolic stability .

Substituent Position : Ortho substituents (e.g., 2-Cl in the target compound) create steric constraints compared to meta or para positions (e.g., 3-F in CAS 1951425-23-2) .

Functional Group Variations: Amino Alcohol vs. Amine Derivatives

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride (CAS 874285-32-2) serves as a structural analog where the ethanol group is replaced with a primary amine :

  • Molecular Formula : C₈H₁₀Cl₂FN
  • Molecular Weight : 210.08 g/mol

Stereochemical Comparisons

The (S) -configuration is critical for activity in chiral environments. For example:

  • rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride () demonstrates how stereochemistry at multiple centers impacts biological interactions.
  • (S)-2-Amino-2-(4-phenylphenyl)ethanol hydrochloride () highlights the role of extended aromatic systems in modulating receptor binding.

Biological Activity

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride, also known by its CAS number 1391376-63-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C8H10Cl2FNO
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 1391376-63-8
  • InChI Key : ZXVRGZYGHJRXQC-DDWIOCJRSA-N

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study on similar compounds showed that modifications on the phenyl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine and fluorine contributes positively to the compound's efficacy.

Bacterial Strain MIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

The compound demonstrated a minimum inhibitory concentration (MIC) against E. coli, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against various fungal strains with promising results:

Fungal Strain MIC (µM)
C. albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that structural modifications can lead to enhanced antifungal activity, making it a candidate for further exploration in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In vitro assays showed that compounds with similar structures exhibited cytotoxic effects on cancer cell lines while maintaining lower toxicity towards healthy cells.

For instance, a recent study highlighted the effectiveness of fluorinated compounds in reducing viability in breast cancer cells (MCF7) while sparing normal cells (MCF10A):

Compound Cell Line Viability Reduction (%)
Compound XMCF740%
Compound YMCF10ANo significant change

This selective toxicity is crucial for developing safer cancer therapies .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A series of synthesized alkaloids were tested for their antibacterial properties, revealing that compounds with similar substitutions to this compound showed enhanced activity against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
  • Antifungal Screening :
    In a comprehensive screening of antifungal agents, derivatives of this compound were evaluated against clinical isolates of Candida species, demonstrating notable inhibition rates comparable to established antifungals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride?

  • Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) to achieve the (S)-configuration. Post-reduction, the free base is treated with hydrochloric acid to form the hydrochloride salt. Characterization typically involves NMR (¹H/¹³C), HPLC for enantiomeric purity, and mass spectrometry .

Q. How is the stereochemical purity of this compound validated in academic research?

  • Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to determine enantiomeric excess (ee). Polarimetry and X-ray crystallography (for single crystals) provide additional confirmation of absolute configuration .

Q. What are the key physicochemical properties critical for handling and storage?

  • Answer : The compound’s hygroscopic nature necessitates storage under anhydrous conditions (2–8°C, inert atmosphere). Stability studies under varying pH and temperature are recommended to assess degradation pathways. Thermal analysis (TGA/DSC) can identify decomposition points, as seen in related chlorophenyl derivatives .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to minimize racemization during scale-up?

  • Answer : Kinetic resolution via enzymatic catalysis (e.g., lipases) or dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru) can enhance ee. Reaction parameters (temperature, solvent polarity) must be optimized to suppress racemization. In-line PAT (process analytical technology) monitors real-time ee during scale-up .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from impurities (e.g., residual solvents, stereoisomers) or assay conditions. Orthogonal analytical methods (e.g., LC-MS for purity, SPR for binding kinetics) and rigorous statistical validation (ANOVA, p-value thresholds) are essential. Cross-lab reproducibility studies using standardized protocols mitigate variability .

Q. How can degradation products be identified and quantified under accelerated stability testing?

  • Answer : Forced degradation (heat, light, oxidative stress) coupled with LC-HRMS/MS identifies major degradation products. Isotopic labeling (e.g., ¹⁸O-water) traces hydrolysis pathways. Quantum mechanical calculations (DFT) predict degradation intermediates, validated by NMR isolation .

Q. What crystallographic techniques resolve structural ambiguities in polymorph screening?

  • Answer : Single-crystal X-ray diffraction (SCXRD) determines precise molecular packing and hydrogen-bonding networks. Pair distribution function (PDF) analysis aids in amorphous phase characterization. Differential scanning calorimetry (DSC) detects polymorph transitions, critical for bioavailability studies .

Q. How do researchers design toxicity studies to balance ethical guidelines and data robustness?

  • Answer : In vitro models (e.g., hepatocyte spheroids, Ames test) prioritize early toxicity screening. In silico tools (e.g., QSAR, molecular docking) predict metabolite toxicity. For in vivo studies, OECD guidelines (e.g., Test No. 420) ensure compliance with the 3Rs (Replacement, Reduction, Refinement) .

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